molecular formula C13H14O4 B1317701 Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate CAS No. 78507-90-1

Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate

Cat. No. B1317701
Key on ui cas rn: 78507-90-1
M. Wt: 234.25 g/mol
InChI Key: PWXLOONQXYGPGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08742110B2

Procedure details

Potassium tert-butoxide (96.0 mg, 0.85 mmol) was added to a suspension of triphenylmethylphosphonium bromide (305 mg, 0.85 mmol) in toluene (3.00 mL) while stirring at −30° C. under N2 atmosphere. After stirring for 1 hour at −30° C., a solution of methyl 2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromene-6-carboxylate (100 mg, 0.43 mmol) in toluene (2.00 mL) was added slowly via a syringe. The suspension was stirred for a further 30 minutes at −30° C. and then heated to reflux overnight. The mixture was allowed to cool to room temperature, diluted with EtOAc (50.0 mL) and washed with water (10.0 mL). The organic layer was dried over Na2SO4, filtered and concentrated under vacuum. The crude residue was purified by silica gel chromatography eluting with 0-25% EtOAc/hexanes to give the desired product as a pale-yellow oil.
Quantity
96 mg
Type
reactant
Reaction Step One
Name
triphenylmethylphosphonium bromide
Quantity
305 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:5])([O-:4])[CH3:3].[K+].[Br-].C1(C([PH3+])(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC1(C)[CH2:38][C:37](=O)[C:36]2[C:31](=[CH:32][CH:33]=[C:34]([C:40]([O:42][CH3:43])=[O:41])[CH:35]=2)O1>C1(C)C=CC=CC=1.CCOC(C)=O>[CH3:1][C:2]1([CH3:5])[CH2:3][C:37](=[CH2:38])[C:36]2[C:31](=[CH:32][CH:33]=[C:34]([C:40]([O:42][CH3:43])=[O:41])[CH:35]=2)[O:4]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
96 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
triphenylmethylphosphonium bromide
Quantity
305 mg
Type
reactant
Smiles
[Br-].C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)[PH3+]
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
CC1(OC2=CC=C(C=C2C(C1)=O)C(=O)OC)C
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
while stirring at −30° C. under N2 atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 1 hour at −30° C.
Duration
1 h
STIRRING
Type
STIRRING
Details
The suspension was stirred for a further 30 minutes at −30° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
WASH
Type
WASH
Details
washed with water (10.0 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-25% EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
CC1(OC2=CC=C(C=C2C(C1)=C)C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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